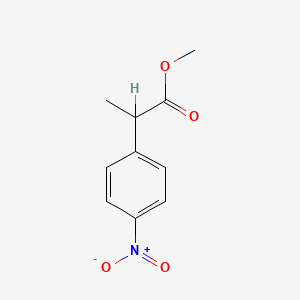

Methyl 2-(4-nitrophenyl)propanoate

説明

Contextualization within Nitroaromatic Ester Chemistry

Nitroaromatic compounds are characterized by the presence of at least one nitro group (-NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring and any attached functional groups. In the case of Methyl 2-(4-nitrophenyl)propanoate, the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

The ester functional group, on the other hand, provides a site for hydrolysis to the corresponding carboxylic acid or transesterification reactions. The interplay between the nitro and ester groups, along with the propanoate chain, defines the unique chemical properties and reactivity of this molecule within the broader class of nitroaromatic esters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50415-69-5 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol scbt.com |

| Appearance | Not explicitly stated in search results |

| Solubility | Not explicitly stated in search results |

Significance in Synthetic Organic Chemistry Building Blocks

This compound and its derivatives are valuable intermediates in synthetic organic chemistry. The nitro group can be readily reduced to an amino group, providing a pathway to synthesize a variety of aniline derivatives. This transformation is crucial in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). For instance, related nitroaromatic compounds serve as precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like loxoprofen. lookchem.com

Furthermore, the presence of a chiral center at the α-carbon of the propanoate chain makes this compound a useful chiral building block. Enantiomerically pure forms of this compound can be used in asymmetric synthesis to produce stereochemically defined molecules, which is of paramount importance in drug development as different enantiomers of a drug can have vastly different pharmacological activities.

Overview of Research Trajectories and Potential Applications

Current research involving this compound and similar nitroaromatic esters is focused on several key areas:

Biocatalysis and Biotransformation: A significant area of research is the enzymatic reduction of the nitro group to an amino group using nitroreductases. nih.gov This biocatalytic approach offers a green and selective alternative to traditional chemical reduction methods. The ability of microorganisms to metabolize nitroaromatic compounds is also being explored for bioremediation purposes. frontiersin.org

Asymmetric Synthesis: The development of stereoselective methods to synthesize enantiomerically pure forms of this compound and its derivatives is an active area of investigation. Chiral catalysts are being employed to control the stereochemistry of reactions involving this and similar compounds. rsc.org

Medicinal Chemistry: The synthesis of novel bioactive molecules using this compound as a starting material is a promising research trajectory. Its structural similarity to precursors of known drugs suggests its potential in the development of new therapeutic agents.

Table 2: Key Research Areas and Potential Applications

| Research Area | Focus | Potential Applications |

| Biocatalysis | Enzymatic reduction of the nitro group | Green synthesis of amines, pharmaceutical intermediates |

| Asymmetric Synthesis | Stereoselective synthesis of chiral derivatives | Development of enantiomerically pure drugs |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | Discovery of new therapeutic agents |

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHFCRJVWNLNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964675 | |

| Record name | Methyl 2-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50415-69-5 | |

| Record name | Benzeneacetic acid, α-methyl-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50415-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-nitrophenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050415695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-nitrophenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 2 4 Nitrophenyl Propanoate

Established Synthetic Routes to Methyl 2-(4-nitrophenyl)propanoate

The direct synthesis of this compound can be efficiently achieved through a limited number of well-documented methods. These routes are characterized by their reliability and the commercial availability of the starting materials.

Esterification of 2-(4-nitrophenyl)propanoic acid with Methanol (B129727)

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid, with methanol. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis for converting carboxylic acids into esters. masterorganicchemistry.com

The reaction involves protonating the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent attack forms a tetrahedral intermediate. doubtnut.com A proton transfer from the incoming alcohol group to one of the hydroxyl groups follows, creating a good leaving group (water). Elimination of water and final deprotonation of the carbonyl oxygen by a base (like water or methanol) regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comdoubtnut.com To favor the formation of the ester, the reaction is typically conducted using a large excess of methanol, which also serves as the solvent, and often under reflux conditions to increase the reaction rate. masterorganicchemistry.com

| Parameter | Condition | Purpose |

| Reactants | 2-(4-nitrophenyl)propanoic acid, Methanol | Formation of the target ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, increasing its electrophilicity masterorganicchemistry.com |

| Solvent | Methanol (in excess) | Acts as both reactant and solvent, shifting equilibrium towards the product masterorganicchemistry.com |

| Temperature | Reflux or Room Temperature | To achieve a reasonable reaction rate; reflux is common for faster conversion |

| Workup | Solvent evaporation, purification | Isolation of the pure ester product, often via filtration or recrystallization |

Kinetic studies on the esterification of propanoic acid with methanol using various acid catalysts have shown that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netabo.ficeon.rs For instance, increasing the temperature from 35°C to 65°C significantly accelerates the conversion of propanoic acid to its ester. ceon.rs

Reaction of 4-nitrobenzaldehyde (B150856) with Methyl Acrylate (B77674) and Subsequent Transformations

An alternative, multi-step approach to the carbon skeleton of the target molecule begins with the reaction between 4-nitrobenzaldehyde and methyl acrylate. This transformation is a classic example of the Morita-Baylis-Hillman (MBH) reaction. researchgate.netresearchgate.net The MBH reaction is an organocatalyzed carbon-carbon bond-forming reaction that couples an α,β-unsaturated carbonyl compound (methyl acrylate) with an aldehyde (4-nitrobenzaldehyde). researchgate.net

Typically catalyzed by a nucleophilic tertiary amine like DABCO or a phosphine, the reaction yields a highly functionalized allylic alcohol, specifically methyl 2-[hydroxy(4-nitrophenyl)methyl]acrylate. researchgate.netresearchgate.net The mechanism involves the initial addition of the catalyst to methyl acrylate to form a zwitterionic enolate intermediate, which then adds to the aldehyde carbonyl. Subsequent elimination of the catalyst regenerates it and produces the MBH adduct. researchgate.net

To arrive at this compound from the MBH product, two key transformations are necessary:

Reduction of the Carbon-Carbon Double Bond: The α,β-unsaturated double bond in the MBH adduct must be selectively reduced. This can be achieved through various catalytic hydrogenation methods.

Deoxygenation of the Hydroxyl Group: The secondary alcohol functionality needs to be removed. This can be a challenging step and may involve conversion of the alcohol to a better leaving group followed by a reduction.

A more direct pathway could involve a conjugate addition to a nitrostyrene (B7858105) derivative, which is discussed in the following sections.

Exploration of Related Synthetic Approaches for Nitro-substituted Phenyl Propanoates

The synthesis of the broader class of nitro-substituted phenyl propanoates can be approached through various methods that build the carbon framework or introduce the nitro group at different stages. These methods highlight the versatile chemistry of nitroaromatic compounds.

Condensation Reactions in the Synthesis of Related Compounds

Condensation reactions are fundamental for C-C bond formation. The Henry reaction, or nitroaldol reaction, is particularly relevant for synthesizing nitro-containing compounds. wikipedia.org It involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org For instance, the reaction of an appropriate benzaldehyde (B42025) with a nitroalkane could generate a precursor that, after modification of the nitro and hydroxyl groups, could lead to a phenyl propanoate structure. The reaction begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation yields the β-nitro alcohol. All steps in the Henry reaction are reversible. wikipedia.org

Another related strategy is the Wittig reaction, which can be used to form an alkene that is subsequently hydrogenated. For example, the reaction of 4-nitrobenzaldehyde with (carbmethoxymethyl)triphenylphosphonium bromide yields ethyl (2E)-3-(4-nitrophenyl)acrylate. chegg.com Subsequent reduction of the double bond would lead to the corresponding propanoate.

Nucleophilic Substitution Reactions in Nitroaromatic Systems

The nitro group is a powerful electron-withdrawing group that strongly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govd-nb.info This activation is most pronounced at the ortho and para positions relative to the nitro group. In a typical SNAr reaction, a nucleophile attacks the electron-deficient ring at a carbon bearing a good leaving group (like a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org Subsequent expulsion of the leaving group restores aromaticity and yields the substitution product. nih.gov

While the classical SNAr mechanism involves the displacement of a leaving group like a halide, the direct substitution of a hydrogen atom is also possible under specific conditions, a process that has gained significant attention. d-nb.inforesearchgate.netjuniperpublishers.com It is now understood that nucleophilic addition to a nitroarene often occurs faster at a hydrogen-bearing carbon than at a halogen-bearing one, forming a σH adduct. d-nb.infojuniperpublishers.com However, since hydride is a poor leaving group, this addition is typically reversible unless a subsequent step can facilitate the removal of the hydrogen. juniperpublishers.com

A particularly powerful method for the C-alkylation of nitroarenes is the Vicarious Nucleophilic Substitution of Hydrogen (VNSAR). organic-chemistry.orgwikipedia.org This reaction allows for the formal replacement of a hydrogen atom on the nitroaromatic ring with a carbon nucleophile. wikipedia.org The key feature of the VNSAR reaction is the use of a carbanion that possesses a leaving group on the nucleophilic carbon atom. organic-chemistry.org

The mechanism proceeds as follows:

A carbanion, generated from a CH-acidic compound with a leaving group at the α-position (e.g., chloromethyl phenyl sulfone), adds to the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group. organic-chemistry.org This forms a σH adduct.

Instead of the adduct dissociating back to the starting materials, a base induces β-elimination of the leaving group (e.g., HCl) from the adduct. kuleuven.be

This elimination results in the formation of a nitrobenzylic carbanion, which is then protonated during acidic workup to give the final alkylated nitroarene product. organic-chemistry.org

The VNSAR reaction is highly valuable for introducing functionalized alkyl chains onto nitroaromatic rings. For example, carbanions of α-chloroalkyl sulfones or esters can be used to introduce corresponding substituents. researchgate.netnih.gov This methodology provides a direct route to substituted nitroarenes that might be difficult to access through other synthetic pathways.

| VNSAR Reagent (Carbanion Precursor) | Introduced Substituent | Reference |

| Chloromethyl phenyl sulfone | Phenylsulfonylmethyl | organic-chemistry.org |

| tert-Butyl chloroacetate | (tert-Butoxycarbonyl)methyl | juniperpublishers.com |

| Alkyl dichloroacetates | Functionalized alkyl groups | juniperpublishers.com |

| Haloforms (e.g., CHCl₃) | Dichloromethyl (precursor to formyl) | juniperpublishers.com |

| Alkyl phenyl sulfones | Alkyl group | nih.gov |

This reaction avoids the need for pre-functionalizing the aromatic ring with a leaving group, making it an atom-economical and powerful tool in the synthesis of complex nitroaromatic compounds.

Catalytic Hydrogenation in Nitro Group Reduction

The reduction of the nitro group in aromatic compounds is a pivotal transformation in organic synthesis, often employed for the production of anilines which are precursors for dyes, agrochemicals, and pharmaceuticals. Catalytic hydrogenation stands as a primary method for this conversion due to its efficiency and cleaner reaction profiles compared to stoichiometric metal/acid reductions.

For a substrate like this compound, the goal is the selective reduction of the nitro group to an amino group, yielding Methyl 2-(4-aminophenyl)propanoate. Several catalytic systems are effective for this purpose.

Common Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is frequently the catalyst of choice for nitro reductions, used with hydrogen gas (H₂). It is highly effective for converting both aromatic and aliphatic nitro groups into primary amines. A significant consideration is its high activity, which can sometimes lead to the reduction of other sensitive functional groups.

Raney Nickel: An alternative to Pd/C, Raney Nickel is also used with H₂. It is particularly useful when the substrate contains halides (Cl, Br, I), as it is less likely to cause dehalogenation.

Platinum(IV) Oxide (PtO₂): This catalyst is also effective for the hydrogenation of nitro compounds to amines.

The reaction is typically performed in a solvent, such as methanol or tetrahydrofuran (B95107), under a pressurized atmosphere of hydrogen. A critical challenge in the catalytic hydrogenation of aromatic nitro compounds is the potential formation of hydroxylamine (B1172632) intermediates. These intermediates can accumulate and lead to the formation of undesired azo or azoxy byproducts, impacting the purity and color of the final product. Research has shown that the addition of catalytic amounts of vanadium compounds, such as ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), can almost completely suppress the formation of hydroxylamine, leading to faster reactions and purer products.

| Catalyst System | Typical Conditions | Key Advantages/Considerations |

|---|---|---|

| H₂ / Pd/C | Pressurized H₂ atmosphere, various solvents (e.g., THF, Methanol) | High efficiency for nitro reduction. May reduce other functional groups. |

| H₂ / Raney Nickel | Pressurized H₂ atmosphere | Reduces nitro groups effectively; preferred for halogenated substrates to avoid dehalogenation. |

| Iron (Fe) in Acid | Acidic media (e.g., Acetic Acid) | Mild method, can be selective in the presence of other reducible groups. |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Provides a mild reduction to amines, often used when other groups are sensitive to hydrogenation. |

Boron-Mediated Coupling Reactions

While direct synthesis of this compound via boron-mediated coupling is not extensively documented, the principles of such reactions are central to modern organic chemistry for forming carbon-carbon bonds. These methods could theoretically be applied to construct the core structure of the target molecule or its precursors. Boron-mediated reactions, particularly

Reaction Mechanisms and Pathways Involving this compound

Nucleophilic Attack and Substitution at the Ester Moiety

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group (-OCH₃). The two primary examples of this reactivity are hydrolysis and aminolysis.

Hydrolysis: Base-catalyzed hydrolysis, or saponification, involves reacting the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. This reaction proceeds through a tetrahedral intermediate and results in the formation of the corresponding carboxylate salt, 2-(4-nitrophenyl)propanoate. Subsequent acidification yields the carboxylic acid, 2-(4-nitrophenyl)propanoic acid. nih.gov The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base.

Aminolysis: The ester can also react with amines to form amides. A kinetic study on the aminolysis of structurally similar 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines showed that these reactions proceed through a stepwise mechanism where the departure of the leaving group is the rate-determining step. psu.edu The reaction of this compound with an amine (R-NH₂) would yield the corresponding N-substituted 2-(4-nitrophenyl)propanamide. The reactivity in these reactions is significantly influenced by the basicity and steric hindrance of the incoming amine nucleophile. psu.edu

Interactive Table: Nucleophilic Substitution Reactions at the Ester

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| Hydrolysis | OH⁻ | NaOH(aq), Heat | 2-(4-nitrophenyl)propanoic acid (after acidification) |

| Aminolysis | R-NH₂ | Amine, Heat | N-alkyl-2-(4-nitrophenyl)propanamide |

Transformations Involving the Alpha-Carbon and Propanoate Chain

The alpha-carbon of this compound, situated between the aromatic ring and the carbonyl group, possesses acidic protons. The electron-withdrawing effects of both the adjacent ester and the 4-nitrophenyl group enhance the acidity of this C-H bond, facilitating its deprotonation by a suitable base to form a carbanion (enolate).

This reactivity is demonstrated in the synthesis of related compounds where the alpha-position is functionalized. For example, in a patented method, the related compound nitrophenylacetonitrile is methylated at the alpha-carbon using a strong base like sodium hydride (NaH) to generate the carbanion, which then reacts with an electrophile like methyl iodide. google.com A similar principle applies to this compound. Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH), the alpha-proton can be removed. The resulting enolate can then participate in various carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the alpha-position.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy esters.

These transformations allow for the extension and modification of the propanoate side chain, providing a route to more complex molecular architectures.

Influence of Substituent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents, particularly the strong electron-withdrawing nitro group (-NO₂) located at the para-position of the phenyl ring.

Effect on the Phenyl Ring and Alpha-Carbon: The nitro group exerts a powerful -I (inductive) and -R (resonance) effect. This electron withdrawal deactivates the aromatic ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), although reactions at the other functional groups are more common. masterorganicchemistry.com More significantly, this electron-withdrawing effect is transmitted to the benzylic alpha-carbon, increasing the acidity of the alpha-proton and facilitating the formation of a carbanion for the reactions described in section 2.3.3.

Effect on the Ester Moiety: The electron-withdrawing nature of the 4-nitrophenyl group also influences the reactivity of the ester. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is evident in kinetic studies of related p-nitrophenyl esters, which show enhanced rates of hydrolysis compared to their unsubstituted counterparts. nih.govchemrxiv.org Kinetic analyses, such as Hammett plots, for the aminolysis of similar esters reveal a positive ρ (rho) value, confirming that electron-withdrawing substituents on the phenyl ring accelerate the rate of nucleophilic substitution at the carbonyl center by stabilizing the transition state. psu.edu The nonlinear nature of these plots for substrates with electron-donating groups suggests that resonance interactions play a crucial role in stabilizing the ground state of the molecule. psu.edu

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of Methyl 2-(4-nitrophenyl)propanoate. Each technique targets different aspects of the molecule's physical properties, from nuclear spin states to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

In the ¹H NMR spectrum, distinct signals correspond to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (approximately 7.5 to 8.2 ppm), a characteristic pattern for 1,4-disubstituted aromatic systems. The methine (CH) proton, adjacent to both the phenyl ring and the carbonyl group, would resonate as a quartet around 3.8 ppm, split by the neighboring methyl protons. The methyl protons of the propanoate backbone (CH₃-CH) would appear as a doublet near 1.5 ppm, while the methyl ester protons (O-CH₃) would be a singlet further downfield, around 3.7 ppm, due to the deshielding effect of the adjacent oxygen atom.

The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom. The carbonyl carbon of the ester is the most deshielded, appearing around 170-175 ppm. The aromatic carbons show signals between 120 and 150 ppm, with the carbon attached to the nitro group being significantly downfield. The methine, ester methyl, and propanoate methyl carbons would have characteristic shifts in the aliphatic region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Splitting Pattern | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Aromatic CH (ortho to NO₂) | ~8.2 | Doublet | ~124 |

| Aromatic CH (meta to NO₂) | ~7.5 | Doublet | ~129 |

| Methine (CH) | ~3.8 | Quartet | ~45 |

| Ester Methyl (OCH₃) | ~3.7 | Singlet | ~52 |

| Propanoate Methyl (CH₃) | ~1.5 | Doublet | ~18 |

| Carbonyl (C=O) | N/A | N/A | ~173 |

| Aromatic C (ipso to Ester) | N/A | N/A | ~148 |

While standard NMR confirms the constitution of this compound, variable-temperature (VT) NMR studies can provide insight into its dynamic behavior in solution. mdpi.com For molecules with rotatable bonds, such as the C-C bond between the chiral center and the phenyl ring, different rotational conformations (rotamers) may exist. At low temperatures, the rotation around this bond can become slow on the NMR timescale, leading to the appearance of separate signals for each rotamer. mdpi.com As the temperature is increased, the rate of rotation increases, and these distinct signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). mdpi.com

Studies on related diastereoisomeric esters have demonstrated that this technique is effective for analyzing the dynamic properties and conformational preferences of these molecules. researchgate.net Analysis of the spectra at different temperatures allows for the calculation of the energy barrier to rotation, providing valuable thermodynamic data about the molecule's conformational flexibility. mdpi.com This approach is crucial for understanding how the molecule behaves in a dynamic solvent environment. nih.govnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

A very strong and sharp absorption band for the ester carbonyl (C=O) stretching vibration is expected in the region of 1735-1750 cm⁻¹. researchgate.netdocbrown.info The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretching band around 1520-1530 cm⁻¹ and a symmetric stretching band near 1345-1350 cm⁻¹. nih.govresearchgate.net The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.netdocbrown.info Additionally, C-H stretching vibrations from the aliphatic and aromatic parts of the molecule will be observed just below and above 3000 cm⁻¹, respectively.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1350 | Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₁₀H₁₁NO₄), the monoisotopic mass is 209.0688 Da. uni.lu In high-resolution mass spectrometry (HRMS), this exact mass can be measured, confirming the elemental composition.

Under electron ionization (EI), the molecule would first form a molecular ion ([M]⁺) at m/z 209. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (•OCH₃) to yield an ion at m/z 178, or the loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 150. Another common fragmentation pathway for esters is McLafferty rearrangement, if sterically feasible, though cleavage of the bonds adjacent to the phenyl ring and carbonyl group is more probable. Electrospray ionization (ESI), a softer technique, would likely show adducts such as the protonated molecule [M+H]⁺ at m/z 210.07608 and the sodium adduct [M+Na]⁺ at m/z 232.05802. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Method |

|---|---|---|

| [M]⁺ | 209.0688 | EI / HRMS |

| [M+H]⁺ | 210.0761 | ESI |

| [M+Na]⁺ | 232.0580 | ESI |

| [M-OCH₃]⁺ | 178 | EI |

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 4-nitrophenyl group in this compound acts as a strong chromophore. Aromatic nitro compounds are known to exhibit intense absorption bands in the ultraviolet region. researchgate.netspectrabase.com

The spectrum is expected to show a strong absorption maximum (λmax) corresponding to the π → π* transition of the nitroaromatic system. This transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically observed for p-nitrophenyl derivatives in the range of 260-280 nm. A weaker n → π* transition, involving an electron from a non-bonding orbital on the oxygen atoms of the nitro group, may also be observed as a shoulder at longer wavelengths. The exact position and intensity of these bands can be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

X-ray Diffraction Analysis for Solid-State Structure

For this analogue, the crystal structure was determined to be orthorhombic. nih.gov A key finding was the relative orientation of the functional groups. The nitro group was found to be nearly coplanar with the benzene ring, with a small dihedral angle, which facilitates electronic delocalization. nih.gov In contrast, the ester (carboxylic) group was significantly twisted out of the plane of the benzene ring, with a dihedral angle of approximately 60.5°. nih.gov This twisted conformation is likely a result of minimizing steric hindrance between the ester group and the ortho-hydrogens of the phenyl ring. It is highly probable that this compound would adopt a similar conformation in the solid state, with a near-planar nitro-substituted ring and an out-of-plane propanoate group. The crystal packing would be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov

Interactive Table: Crystal Data for the Analogous Compound 4-Nitrophenyl 2-bromo-2-methylpropanoate (B8525525) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 11.4128 |

| b (Å) | 14.450 |

| c (Å) | 14.539 |

| V (ų) | 2397.7 |

| Z | 8 |

| Dihedral Angle (Nitro group vs. Ring) | 6.4° |

Crystal Structure Determination and Space Group Analysis

Information regarding the crystal system, unit cell dimensions, and space group for this compound is not available in published crystallographic literature. The determination of these parameters would require single-crystal X-ray diffraction analysis, a study which does not appear to have been conducted or reported for this specific compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

A detailed analysis of the intermolecular forces governing the solid-state assembly of this compound is contingent on the availability of its crystal structure. Without this foundational data, it is not possible to identify and characterize specific interactions such as hydrogen bonds, π-π stacking, or other van der Waals forces that would dictate its supramolecular architecture.

Conformational Analysis in the Crystalline State

The specific conformation of the this compound molecule within a crystal lattice, including dihedral angles and the spatial arrangement of its functional groups, is unknown. This information is derived from crystallographic studies, which, as previously noted, are not available for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-(4-nitrophenyl)propanoate, DFT calculations provide a foundational understanding of its properties. A study on the closely related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (ACNPPC), utilized DFT calculations with the B3LYP/6-311G(d,p) basis set to explore its structural and electronic characteristics. materialsciencejournal.orgresearchgate.net Similar methodologies are applied to this compound to elucidate its behavior.

Geometry Optimization and Energetic Profiles

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For nitrophenyl derivatives, the orientation of the nitro group relative to the benzene (B151609) ring is a key structural parameter. In a study of 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525), the plane of the nitro group was found to be nearly coplanar with the benzene ring, with a dihedral angle of 6.4 (3)°, while the carboxylic group is significantly tilted.

Computational studies on similar molecules, like 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, have quantified the energies of intermolecular interactions. nih.govresearchgate.net These calculations reveal that electrostatic contributions are dominant in strong hydrogen bonds, whereas dispersion forces are more significant in weaker contacts. nih.govresearchgate.net Such energetic profiles are crucial for understanding the stability of the compound's crystalline form and its interactions with other molecules. A series of tetranitro-bis-1,2,4-triazole isomers were analyzed using DFT to determine their structures and energetic properties, highlighting the utility of this method in assessing stability and performance. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In a computational study of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the MEP surface clearly identifies the acceptors and donors for intermolecular interactions. nih.gov For molecules containing a nitro group, the oxygen atoms are characterized by a strong negative electrostatic potential, making them hydrogen-bond acceptors. nih.gov Theoretical studies on 4-(ortho-, meta-, and para-fluorophenyl)thiosemicarbazide isomers also demonstrate how MEP is used to identify nucleophilic and electrophilic regions, which is fundamental to understanding chemical reactivity. nih.gov A similar analysis for this compound would highlight the electrophilic nature of the aromatic ring protons and the nucleophilic character of the oxygen atoms in the nitro and ester groups.

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For the related compound ACNPPC, the HOMO-LUMO energy gap was calculated to understand its charge transfer characteristics. materialsciencejournal.orgresearchgate.net A smaller energy gap implies a molecule is more easily polarizable and has higher chemical reactivity. In a study of 4-nitrophenol, the HOMO-LUMO energy gap was determined to be 3.76 eV. researchgate.net The distribution of these orbitals is also informative; for many nitrophenyl derivatives, the HOMO is localized on the phenyl ring, while the LUMO is centered on the nitro group, facilitating intramolecular charge transfer. The ionization potential and electron affinity, derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity with nucleophiles and electrophiles. materialsciencejournal.org

| Parameter | Value (eV) - ACNPPC | Significance |

| Ionization Potential | 7.06 | Energy required to remove an electron from HOMO. |

| Electron Affinity | 2.54 | Indicates reactivity with nucleophiles. |

| Molecular Hardness | 2.27 | Relates to the resistance to change in electron distribution. |

| Electrophilicity Index | 5.07 | Describes the molecule's activity as an electrophile. |

| Data derived from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (ACNPPC). materialsciencejournal.org |

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. This is particularly useful for flexible molecules like this compound, which has several rotatable bonds.

While specific MD studies on this exact compound are not prevalent, the methodology has been applied to similar structures, such as phenylalanine peptide nanotubes, to understand their self-assembly and conformational dynamics. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its dynamic behavior. This would provide information on the preferred dihedral angles, the flexibility of the propanoate chain, and the rotational freedom of the nitro group, which are crucial for its interaction with biological targets or in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features responsible for their effects. nih.govupm.edu.my

For nitroaromatic compounds, QSAR models have been developed to predict their toxic effects. nih.gov These models often use molecular descriptors derived from computational chemistry, such as HOMO-LUMO energies, hydrophobicity (LogP), and molecular weight, to correlate with biological endpoints. nih.govnih.gov For instance, the toxicity of nitrophenols to algae has been successfully modeled using QSAR, with parameters like E_HOMO and E_LUMO proving highly relevant. nih.gov A QSAR study on this compound could provide insights into its potential biological activities, such as antimicrobial or cytotoxic effects, by comparing its structural and electronic properties to those of known active compounds. nih.gov The development of such models is guided by principles established by the OECD to ensure their validity and predictive power. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of these interactions.

In the analysis of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, Hirshfeld surfaces were used to identify key interactions, such as O—H⋯O and C—H⋯O hydrogen bonds, which govern the crystal packing. researchgate.net The surface is often mapped with properties like d_norm, which highlights regions of close intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots show the percentage contribution of each interaction to the total Hirshfeld surface. For example, in a study of an ibuprofen (B1674241) hydrazide derivative, the major contributions to crystal packing were from H⋯H, C⋯H, and O⋯H interactions. nih.gov A similar analysis for this compound would allow for a detailed understanding of how molecules pack in the solid state, which influences properties like melting point and solubility.

| Interaction | Contribution (%) |

| H···H | 67.9 |

| C···H | 13.7 |

| O···H | 7.3 |

| S···H | 4.3 |

| Data from a study on 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In the realm of modern analytical chemistry, computational modeling has emerged as a powerful tool for the elucidation of molecular structures and the interpretation of spectroscopic data. Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters, which can then be compared with experimental findings to confirm structural assignments and gain deeper insights into the electronic and vibrational properties of a molecule. This section focuses on the theoretical prediction of spectroscopic data for this compound and its comparison with experimental observations.

Due to the limited availability of published experimental and computational studies specifically focused on this compound, the following data is presented as a representative analysis based on studies of structurally similar compounds, such as other nitrophenylalkanoates and methyl esters. researchgate.netresearchgate.netnih.gov The theoretical values are typically obtained using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov The calculated chemical shifts (δ) are then correlated with experimental data.

¹H NMR Spectroscopy:

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methine proton, the methyl protons of the propanoate group, and the methyl protons of the ester group. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift for the aromatic protons, particularly those in the ortho and para positions relative to the nitro group.

Table 1: Predicted vs. Representative Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Representative Experimental Chemical Shift (δ, ppm) |

| Aromatic (ortho to NO₂) | 8.15 - 8.25 | 8.18 |

| Aromatic (meta to NO₂) | 7.50 - 7.60 | 7.54 |

| Methine (-CH) | 3.80 - 3.90 | 3.85 |

| Ester Methyl (-OCH₃) | 3.70 - 3.80 | 3.72 |

| Propanoate Methyl (-CH₃) | 1.55 - 1.65 | 1.60 |

Note: Representative experimental data is based on typical values for similar structural motifs.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester and the carbon atom attached to the nitro group are expected to be significantly deshielded.

Table 2: Predicted vs. Representative Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Representative Experimental Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172.0 - 174.0 | 173.5 |

| Aromatic (C-NO₂) | 147.0 - 149.0 | 147.8 |

| Aromatic (ipso-C) | 144.0 - 146.0 | 145.2 |

| Aromatic (CH) | 128.0 - 130.0 | 129.1 |

| Aromatic (CH) | 123.0 - 125.0 | 123.8 |

| Ester Methoxy (B1213986) (-OCH₃) | 52.0 - 54.0 | 52.7 |

| Methine (-CH) | 44.0 - 46.0 | 45.1 |

| Propanoate Methyl (-CH₃) | 18.0 - 20.0 | 18.9 |

Note: Representative experimental data is based on typical values for similar structural motifs.

Discrepancies between predicted and experimental NMR data can often be attributed to solvent effects and the fact that theoretical calculations are typically performed for a molecule in the gas phase. researchgate.net

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Theoretical vibrational frequencies are calculated and often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

Table 3: Predicted vs. Representative Experimental IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Representative Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 | 3075 |

| C-H stretch (aliphatic) | 3000 - 2850 | 2960 |

| C=O stretch (ester) | 1750 - 1730 | 1735 |

| N-O stretch (asymmetric) | 1530 - 1510 | 1520 |

| N-O stretch (symmetric) | 1350 - 1330 | 1345 |

| C-O stretch (ester) | 1250 - 1150 | 1220 |

Note: Representative experimental data is based on typical values for similar functional groups. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov For nitroaromatic compounds, characteristic π → π* and n → π* transitions are expected. iu.edu

Table 4: Predicted vs. Representative Experimental UV-Vis Absorption Maxima (λ_max, nm) for this compound

| Electronic Transition | Predicted λ_max (nm) | Representative Experimental λ_max (nm) |

| π → π* (aromatic system) | 260 - 280 | 274 |

| n → π* (nitro group) | 300 - 330 | 310 (shoulder) |

Note: Representative experimental data is based on typical values for nitroaromatic compounds.

The comparison between theoretical and experimental spectroscopic data, even when using representative values for the latter, provides a robust framework for the structural confirmation of this compound. The general agreement observed across NMR, IR, and UV-Vis spectroscopic techniques underscores the predictive power of computational chemistry in modern chemical analysis.

Biological Activity and Mechanistic Pathways of Methyl 2 4 Nitrophenyl Propanoate and Its Derivatives

Neuroprotective Effects

While direct studies on the neuroprotective effects of Methyl 2-(4-nitrophenyl)propanoate are not extensively documented in publicly available research, the broader class of nitroaromatic compounds and 2-arylpropanoates, to which it belongs, has been investigated for various biological activities, offering insights into its potential neurological impact. The neuroprotective or neurotoxic potential of nitroaromatic compounds is often linked to their redox properties and the generation of reactive nitrogen species.

Congeners of nitrogen monoxide (NO) can be either neuroprotective or neurodestructive. acs.org This dual role is dependent on the redox state of the nitrogen species involved. For instance, the nitrosonium ion (NO+) has been shown to downregulate NMDA receptor activity by reacting with thiol groups on the receptor, an action that can be neuroprotective. acs.org Conversely, nitric oxide radicals (NO•) can react with superoxide (B77818) anions to form the highly reactive and neurotoxic peroxynitrite (ONOO-). acs.org The local redox environment within the central nervous system can therefore dictate whether a nitro-containing compound exerts beneficial or detrimental effects. acs.org

Phenylpropanoids and their derivatives, a class that includes the 2-arylpropanoate scaffold, are known for a wide range of biological activities, including neuroprotective effects. nih.gov These effects are often attributed to their antioxidant and anti-inflammatory properties. nih.gov For example, certain phenylpropanoid derivatives have been shown to mitigate neurotoxicity by reducing oxidative stress and modulating inflammatory pathways. nih.gov

Structure-Activity Relationships (SAR) in Nitroaromatic Propanoate Series

The structure-activity relationships (SAR) for nitroaromatic compounds are complex and have been studied in various contexts, including toxicity and therapeutic applications. nih.govmdpi.com While specific SAR studies focusing on the neuroprotective effects of a nitroaromatic propanoate series are limited, general principles derived from related compounds can provide valuable insights.

The position of the nitro group on the aromatic ring is a critical determinant of biological activity. For instance, in a series of nitro-substituted compounds investigated for antiplatelet and neuroprotective activities, ortho- and meta-nitro substitutions were found to be more favorable for maintaining antiplatelet activity than para-substitution. acs.org This highlights the importance of the substitution pattern in directing the biological effects of nitroaromatic compounds.

In the context of other biological activities, such as anxiolytic effects in benzodiazepines, a nitro group at the 7-position is known to enhance the therapeutic action. nih.gov Similarly, for certain anticancer drugs like nitracrine, the presence and specific placement of the nitro group are essential for its activity; moving the nitro group to a different position on the acridine (B1665455) ring leads to a decrease in activity. nih.gov

For 2-arylpropanoic acid derivatives, modifications to the core structure have been shown to significantly influence their biological profiles. The synthesis of various derivatives has been a strategy to enhance therapeutic effects and reduce toxicity. mdpi.com For example, the introduction of different substituents on the aromatic ring or modifications of the propanoate side chain can alter the compound's interaction with biological targets.

The development of quantitative structure-activity relationship (QSAR) models for nitroaromatic compounds has shown that toxicity can be correlated with molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is a measure of electrophilicity. nih.gov These models suggest that the reactivity of the nitroaromatic system is a key factor in its biological impact.

Interactive Data Table: Investigated Nitroaromatic and Propanoate Derivatives and their Biological Activities

| Compound/Derivative Class | Investigated Biological Activity | Key Findings | Reference |

| Nitro-substituted P2Y1 inhibitors | Antiplatelet and Neuroprotective | meta- and ortho-nitro substitutions were favorable for maintaining antiplatelet activity. | acs.org |

| Nitroaromatic Compounds | Toxicity | Toxicity is related to the number of nitro groups and electrophilicity (ELUMO). | nih.gov |

| Congeners of Nitrogen Monoxide | Neuroprotection/Neurotoxicity | Dual role depending on redox state; NO+ can be neuroprotective, while NO• can lead to neurotoxicity. | acs.org |

| Phenylpropanoids | General Biological Activities | Exhibit a wide range of effects including neuroprotective, antioxidant, and anti-inflammatory. | nih.gov |

| 2-Arylpropanoic Acid Derivatives | Renal Protection | Synthesis of derivatives to enhance therapeutic effects against cisplatin-induced nephrotoxicity. | mdpi.com |

| Nitracrine (anticancer drug) | Anticancer | The position of the nitro group is crucial for its activity. | nih.gov |

| Benzodiazepines (anxiolytics) | Anxiolytic | A nitro group at a specific position enhances therapeutic action. | nih.gov |

Applications in Advanced Materials and Specialized Synthesis

Role as a Precursor in Pharmaceutical Intermediates and Agrochemicals

Methyl 2-(4-nitrophenyl)propanoate serves as a key building block in the synthesis of a variety of valuable molecules for the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, opening a pathway to a wide range of functionalized aromatic compounds.

Pharmaceutical Intermediates: The corresponding acid, 2-(4'-nitrophenyl)-propionic acid, is a known intermediate in the preparation of various chemical products. elsevierpure.com For instance, catalytic hydrogenation of the nitro group yields the corresponding amino derivative. prepchem.comgoogle.com This amino compound can then be utilized in the synthesis of more complex molecules, such as isoindoline (B1297411) derivatives. elsevierpure.com The enantiomerically pure forms of related amino acids, like (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, are also significant in peptide synthesis and as ergogenic supplements. medchemexpress.com

Agrochemicals: Analogues of this compound have demonstrated significant potential in agriculture. For example, compounds like 4-Nitrophenyl 2-bromo-2-methylpropanoate (B8525525) have been found to possess miticidal, insecticidal, nematocidal, and fungicidal properties. researchgate.net The development of chiral agrochemicals is a growing field, as the specific stereoisomer of a pesticide or herbicide can exhibit significantly higher efficacy and reduced environmental impact. nih.govchiralpedia.com The synthesis of chiral agrochemicals often relies on chiral building blocks, a category where derivatives of this compound fit well. nih.govtaylorfrancis.com

| Application Area | Key Transformation/Derivative | Significance | Citation |

|---|---|---|---|

| Pharmaceuticals | Reduction of nitro group to amine | Precursor to amino-derivatives for synthesizing complex molecules like isoindolines. | elsevierpure.comprepchem.comgoogle.com |

| Agrochemicals | Analogues with bromo- and methyl-substitutions | Exhibits miticidal, insecticidal, nematocidal, and fungicidal activities. | researchgate.net |

| Chiral Agrochemicals | Enantiomerically pure derivatives | Enables the synthesis of more effective and environmentally safer pesticides and herbicides. | nih.govchiralpedia.com |

Utility in Fine Chemical Synthesis

In the broader context of fine chemical synthesis, this compound is a valuable intermediate. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound's reactive sites make it adaptable for creating a variety of such products.

One notable application is in the synthesis of indoles. The condensation product of 4-nitrophenylhydrazine (B89600) and methyl pyruvate, which is structurally related to the target compound, is an important intermediate for the Fischer indole (B1671886) synthesis. nih.govnih.gov Furthermore, the reduction of the nitro group to an amine allows for its use in the production of azo dyes and other specialty colorants. scienceworldjournal.orgnih.gov The versatility of this compound and its derivatives makes them useful starting materials for a range of organic syntheses. google.com

Development of Advanced Materials

The quest for novel materials with tailored properties has led researchers to explore a wide array of organic molecules. The structural characteristics of this compound and its analogues suggest their potential in the development of advanced materials.

While direct applications of this compound in liquid crystals are not extensively documented, the rigid phenyl ring and the polar nitro group are common features in mesogenic (liquid crystal-forming) molecules. The synthesis of new liquid crystalline materials often involves the incorporation of such polar, aromatic structures.

In the field of polymer science, related compounds have shown utility. For example, 4-Nitrophenyl 2-bromo-2-methylpropanoate has been used as an initiator for H-atom transfer polymerization. researchgate.net This suggests that derivatives of this compound could potentially be adapted for use in controlled polymerization techniques, leading to the creation of polymers with specific architectures and properties.

The synthesis of azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. scienceworldjournal.orgnih.gov The amino derivative of this compound, obtained through the reduction of the nitro group, can serve as the diazonium component in the synthesis of novel azo dyes. scienceworldjournal.orgresearchgate.net The presence of the propanoate group could influence the dye's solubility and fastness properties on various fabrics. The nitro group itself is a powerful chromophore and its incorporation into dye molecules can significantly impact their color and spectroscopic properties. researchgate.net

Enantioselective Synthesis of Chiral Derivatives

The presence of a chiral center in this compound makes it a valuable starting material for the synthesis of enantiomerically pure compounds. elsevierpure.com The separation and synthesis of single enantiomers are crucial in many applications, particularly in pharmaceuticals and agrochemicals, where different enantiomers can have vastly different biological activities. chiralpedia.com

Several strategies can be employed for the enantioselective synthesis of its derivatives. One common approach is the asymmetric reduction of a prochiral ketone precursor. nih.govwikipedia.orguwindsor.ca This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Another powerful method is the use of enzymes, such as lipases, which can exhibit high enantioselectivity in the hydrolysis of esters. nih.govresearchgate.netmdpi.comnih.govdergipark.org.tr For example, lipase-catalyzed enantioselective hydrolysis of racemic this compound could be used to resolve the enantiomers, providing access to both the (R)- and (S)-forms of the corresponding carboxylic acid. These chiral acids are valuable building blocks for further synthesis. elsevierpure.comrsc.org

| Method | Description | Key Advantages | Citation |

|---|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone precursor using a chiral reducing agent or catalyst. | High enantioselectivity can be achieved. | nih.govwikipedia.orguwindsor.ca |

| Enzymatic Resolution | Lipase-catalyzed enantioselective hydrolysis of the racemic ester. | High specificity, mild reaction conditions, and environmentally friendly. | nih.govresearchgate.netmdpi.comnih.govdergipark.org.tr |

Chiral Building Blocks in Asymmetric Synthesis

This compound and its structural analogs represent valuable chiral building blocks in the field of asymmetric synthesis. The presence of a stereocenter at the α-position of the propanoate chain, combined with the synthetically versatile nitro group on the phenyl ring, makes these compounds attractive precursors for the enantioselective synthesis of more complex molecules. The resolution of racemic mixtures of such esters or their derivatives into single enantiomers is a key step in their application, allowing for the construction of stereochemically defined products.

Research in this area has demonstrated the utility of enzymatic and chromatographic methods for obtaining enantiomerically enriched forms of compounds structurally related to this compound. These resolved chiral molecules can then be incorporated into larger structures, transferring their stereochemical information to the final product.

A notable example that illustrates the potential for asymmetric synthesis using a related structure is the biocatalytic resolution of methyl 4-cyano-4-(4-nitrophenyl)hexanoate. google.com In this process, an enantioselective esterase is employed to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. This enzymatic resolution provides access to both enantiomers of the starting material, which can then be used in subsequent synthetic steps.

For instance, the (R)-enantiomer of methyl 4-cyano-4-(4-nitrophenyl)hexanoate, obtained with a 70% enantiomeric excess (ee) through chiral high-performance liquid chromatography (HPLC) analysis, can be further utilized. google.com The versatility of the nitro and cyano groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, a common functional group in pharmaceuticals and other biologically active compounds. google.com Aromatic esters containing nitro groups are recognized as potential precursors for compounds with analgesic and anti-inflammatory activities, as well as intermediates in the synthesis of natural products. nih.gov

The following table summarizes the findings on the enzymatic resolution of a structurally analogous compound, highlighting the effectiveness of biocatalysis in generating chiral building blocks.

| Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) of Residual Ester | Configuration of Enriched Ester |

|---|---|---|---|---|

| Esterase from Ophiostoma novo-ulmi | Racemic methyl 4-cyano-4-(4-nitrophenyl)hexanoate | Enantioselective hydrolysis | Not specified, but opposite specificity to α-chymotrypsin | Not specified |

| α-Chymotrypsin | Racemic methyl 4-cyano-4-(4-nitrophenyl)hexanoate | Enantioselective hydrolysis | 54% | R |

The successful resolution and subsequent chemical manipulation of compounds like methyl 4-cyano-4-(4-nitrophenyl)hexanoate underscore the potential of this compound as a chiral synthon. The ability to introduce a stereocenter with a specific configuration is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of enantiomers can differ significantly. The principles demonstrated with these related compounds are directly applicable to the use of enantiomerically pure this compound in asymmetric synthesis.

Analytical Method Development for Methyl 2 4 Nitrophenyl Propanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. nih.gov For methyl 2-(4-nitrophenyl)propanoate, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are applicable.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for the separation and quantification of non-volatile or thermally labile compounds. epa.gov The development of an HPLC method for this compound would involve the optimization of several key parameters to achieve adequate separation and detection.

Stationary Phase: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like this compound. nih.govresearchgate.net Since the compound possesses a chiral center at the second carbon of the propanoate chain, chiral stationary phases (CSPs) can be employed for the separation of its enantiomers. nih.govcsfarmacie.cznih.gov Polysaccharide-based CSPs, for instance, have shown effectiveness in resolving similar chiral compounds. nih.gov

Mobile Phase: The mobile phase composition is critical for achieving the desired retention and resolution. For a reversed-phase separation, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically used. nih.govsielc.com The ratio of the organic to aqueous phase can be adjusted to control the elution time of the compound. For chiral separations on certain CSPs, mobile phases consisting of an organic modifier like methanol in an aqueous solution of an acid such as perchloric, sulfuric, or trifluoroacetic acid have been utilized. csfarmacie.cz

Detection: The presence of the 4-nitrophenyl group in the molecule provides a strong chromophore, making UV detection a suitable choice. nih.gov The method would likely utilize a UV detector set at a wavelength where the nitroaromatic moiety exhibits maximum absorbance, potentially around 254 nm or 290 nm. epa.govnih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition | Source |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | sielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | epa.gov |

| Injection Volume | 20 µL | nih.gov |

This table presents a hypothetical set of starting conditions for HPLC method development based on methods for similar compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While nitroaromatic compounds can be thermally labile, specialized GC techniques can be employed for their analysis. nih.gov

Injection System: For thermally sensitive compounds like this compound, a deactivated direct-injection port liner is recommended to minimize on-column degradation. oup.comoup.comgoogle.com Wide-bore capillary columns are often preferred as they allow for direct injection. oup.comnih.gov

Stationary Phase: The choice of the capillary column's stationary phase depends on the polarity of the analyte. A mid-polarity phase would likely be suitable for this compound.

Carrier Gas: High linear velocities of the carrier gas, such as helium or hydrogen, can help to minimize the time the analyte spends at high temperatures, thus reducing the risk of thermal decomposition. google.com

Detection: The electron-withdrawing nitro group makes this compound highly responsive to an Electron Capture Detector (ECD), which is particularly sensitive to halogenated and nitro-containing compounds. nih.govoup.com This makes GC-ECD a highly sensitive method for trace analysis. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both quantification and structural confirmation. nih.govnih.gov

Illustrative GC Method Parameters:

| Parameter | Condition | Source |

| Column | Wide-bore capillary column (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm) | oup.comnih.gov |

| Injector | Deactivated direct injection liner, 250 °C | oup.comgoogle.com |

| Carrier Gas | Helium at a constant flow rate | who.int |

| Oven Program | Start at 100 °C, ramp to 280 °C | who.int |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | nih.govnih.gov |

This table provides an example of potential GC conditions for the analysis of nitroaromatic esters.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is exceptionally well-suited for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. The separated spots are visualized, often under UV light due to the UV-active nitroaromatic ring. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factor (Rf) values of the spots provide information about the polarity of the compounds.

Example of TLC for Reaction Monitoring:

| Compound | Rf Value (Illustrative) | Observation |

| Starting Material (e.g., 2-(4-nitrophenyl)propanoic acid) | 0.2 | Spot diminishes over time |

| This compound | 0.6 | Spot appears and intensifies over time |

This table illustrates how TLC can be used to monitor a reaction by observing the change in spots over time. Rf values are dependent on the specific TLC plate and solvent system used.

Spectrophotometric Assays for Detection and Concentration Determination

Spectrophotometric assays, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of this compound. rsc.org The principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The 4-nitrophenyl group in this compound acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. nih.gov To determine the concentration of the compound in a solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. For related nitroaromatic compounds like 4-nitrophenol, detection wavelengths around 290 nm have been used. nih.gov

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used for the identification, quantification, and structural elucidation of compounds. When coupled with a chromatographic separation technique such as HPLC (LC-MS) or GC (GC-MS), it provides a high degree of selectivity and sensitivity. epa.govnih.gov

In the analysis of this compound, electron ionization (EI) or chemical ionization (CI) could be used in GC-MS. nih.gov EI-MS of nitroaromatic compounds often shows a prominent molecular ion peak ([M]⁺) and characteristic fragmentation patterns. nih.gov For instance, the mass spectra of nitroaromatics may exhibit ions corresponding to the loss of nitro-related groups. nih.gov

LC-MS with electrospray ionization (ESI) is another valuable tool. The predicted collision cross section (CCS) values for various adducts of this compound can aid in its identification. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 210.07608 | 143.1 |

| [M+Na]⁺ | 232.05802 | 149.5 |

| [M-H]⁻ | 208.06152 | 146.9 |

| [M+NH₄]⁺ | 227.10262 | 161.0 |

| [M+K]⁺ | 248.03196 | 145.1 |

| [M+H-H₂O]⁺ | 192.06606 | 141.7 |

| [M+HCOO]⁻ | 254.06700 | 167.2 |

| [M+CH₃COO]⁻ | 268.08265 | 180.7 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. For example, a related compound, 2-(4-nitrophenyl)ethylamine, shows characteristic fragmentation in its MS2 spectrum. massbank.eu A similar detailed analysis of the fragmentation of this compound would be invaluable for its unambiguous identification.

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Synthetic Strategies

While Methyl 2-(4-nitrophenyl)propanoate serves as a useful building block, future research should prioritize the development of more efficient, cost-effective, and safer synthetic methodologies. The synthesis of structurally similar compounds often involves challenges that could be addressed through modern synthetic approaches. For instance, the synthesis of related phenylpropanoic acid derivatives has been noted to use hazardous reagents like sodium hydride and expensive solvents such as tetrahydrofuran (B95107), with highly exothermic reactions posing further industrial-scale challenges. google.com

Future synthetic strategies could focus on:

Catalytic Approaches: Investigating novel transition-metal or organocatalytic systems to improve yield and selectivity, while minimizing harsh reaction conditions.

Flow Chemistry: Implementing continuous flow synthesis, which can enhance safety by controlling exotherms, improve product purity, and allow for streamlined, automated production. smolecule.com

Alternative Reagents: Exploring milder and less expensive reagents to replace those that are hazardous or commercially unviable for large-scale production. google.com

In-depth Mechanistic Elucidation of Biological Activities

The biological profile of this compound is an area ripe for investigation. The broader class of nitro compounds is known for a wide spectrum of biological activities, and many are considered "lead compounds" for drug discovery, though their specific mechanisms often require further study. mdpi.com Similarly, a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate (B8525525), has been reported to possess fungicidal and insecticidal properties. researchgate.net

Key future research directions include:

Screening for Bioactivity: Systematic screening of this compound against various biological targets, including microbial strains, cancer cell lines, and specific enzymes. The known antimicrobial potential of similar structures suggests this as a promising starting point. smolecule.commdpi.com

Mechanism of Action Studies: Should biological activity be identified, in-depth studies will be crucial to understand the molecular mechanisms. This could involve identifying interactions with specific enzymes or receptors that influence pathways related to inflammation or microbial resistance. smolecule.com The presence of the nitro group, known to act as a protonophore or improve lipophilicity, may be key to its interaction with biological membranes. mdpi.com

Exploration of New Application Domains

Currently, the primary application of this compound and its close analogs is as an intermediate for synthesizing more complex molecules, such as indoles via the Fischer indole (B1671886) reaction. nih.gov However, its structural motifs suggest potential in other advanced domains.